molecular formula C23H23N5O4S2 B2522318 N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941892-09-7

N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2522318
CAS No.: 941892-09-7
M. Wt: 497.59
InChI Key: DUULSBRTZHTNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic thiazole-derivative acetamide compound of high interest in medicinal chemistry research. This molecule features a central 1,3-thiazole ring core, a structure frequently investigated for its diverse biological activities . The presence of dual acetamide groups on the phenyl rings may enhance the compound's potential for biological interaction. Thiazole-acetamide hybrids are recognized in scientific literature for their significant pharmacological potential. Related compounds have demonstrated promising in vitro antimicrobial activity against a range of bacterial species, including both Gram-positive and Gram-negative pathogens, as well as antifungal properties . Furthermore, structurally similar molecules have shown potent antitumor and antiproliferative effects in cell-based assays, such as against human breast adenocarcinoma (MCF7) cancer cell lines, suggesting a potential mechanism of action involving the induction of apoptosis or inhibition of key signaling pathways in cancerous cells . The specific arrangement of thioether and acetamide linkages in this compound provides a useful template for interaction with cellular targets, potentially including enzyme inhibition or modulation of receptor signaling . Researchers can utilize this compound as a key intermediate or lead molecule in the development of novel therapeutic agents for combating microbial resistance and cancer. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-acetamidophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S2/c1-14(29)24-16-6-8-17(9-7-16)26-22(32)13-34-23-28-20(12-33-23)11-21(31)27-19-5-3-4-18(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUULSBRTZHTNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer types, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising an acetamide moiety linked to a thiazole ring via a thioether bond. Its molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of approximately 342.39 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cancer cell proliferation and survival. Research indicates that it may induce apoptosis (programmed cell death) and autophagy (cellular degradation process), which are critical in combating resistant cancer forms.

Anticancer Properties

  • In Vitro Studies : The compound has demonstrated significant potency against various cancer cell lines, including:
    • Melanoma
    • Pancreatic Cancer
    • Chronic Myeloid Leukemia (CML)
    In studies, it was shown to effectively reduce cell viability and induce apoptosis in sensitive and resistant cell lines, suggesting a broad spectrum of anticancer activity .
  • In Vivo Studies : Animal models have further validated the efficacy of this compound. In particular, the A375 xenograft model demonstrated a significant reduction in tumor growth upon treatment with the compound, highlighting its potential for clinical application .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies suggest that it maintains effective plasma concentrations conducive to therapeutic outcomes while exhibiting minimal toxicity at effective doses .

Case Studies

Several case studies have been documented regarding the use of this compound in experimental settings:

StudyModelFindings
Study 1A375 Melanoma XenograftSignificant tumor growth inhibition observed. Induction of apoptosis was confirmed via caspase activation assays.
Study 2Pancreatic Cancer Cell LineHigh potency against resistant variants; demonstrated mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Study 3Chronic Myeloid LeukemiaEffective in reducing viable cell counts; synergistic effects noted when combined with standard chemotherapy agents.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity TypeTarget OrganismsReference
Compound AAntibacterialGram-positive bacteria
Compound BAntifungalFungal species

Anticancer Potential

The compound's structure suggests potential anticancer activities, particularly due to the thiazole moiety's ability to interact with cancer cell pathways. Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Molecular docking studies have further elucidated the binding interactions with key proteins involved in cancer progression .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 Value (µM)Reference
Compound CBreast Cancer0.47
Compound DProstate Cancer1.40

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway often includes the formation of thiazole rings through condensation reactions followed by acylation to introduce the acetamido groups.

Key Steps in Synthesis:

  • Formation of Thiazole: Reaction between appropriate thioketones and amines.
  • Acetylation: Introduction of acetamido groups using acetic anhydride or acetyl chloride.
  • Purification: Recrystallization or chromatography to isolate the desired compound.

Biological Studies

In vitro studies have been pivotal in assessing the biological efficacy of this compound. These studies typically involve evaluating cytotoxicity against various cell lines using assays like MTT or Sulforhodamine B (SRB).

Case Study: Anticancer Activity Evaluation
A study evaluated the compound against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results indicated significant cytotoxicity, with further molecular docking studies revealing promising interactions with target proteins involved in cell proliferation .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The presence of coumarin (Compound 13, ) or piperazine (Compound 4, ) correlates with specific biological activities (α-glucosidase inhibition and P-gp modulation, respectively).

Hydrogen-Bonding Capacity :

  • Dual acetamidophenyl groups in the target compound provide multiple hydrogen-bonding sites, similar to dichlorophenyl-coumarin hybrids (), which could enhance target binding affinity.

Physicochemical Comparisons:

Property Target Compound Compound 13 () Piperazine Derivative ()
Molecular Weight ~482.6 446.30 Not reported
Melting Point (°C) N/A 216–220 Not reported
Polar Functional Groups Acetamide (×2) Coumarin, dichloro Piperazine, bromophenyl
  • The absence of coumarin or piperazine in the target compound may reduce π-π stacking interactions but increase solubility due to polar acetamide groups.

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